BenchChemオンラインストアへようこそ!

2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole

Ligand efficiency Molecular weight Drug-likeness

2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole (CAS 1251577-30-6, molecular formula C16H16N2O3S3, molecular weight 380.5 g/mol) is a heterocyclic small molecule comprising a benzo[d]thiazole core linked via an ether bridge to a 1-(thiophen-2-ylsulfonyl)piperidine moiety. This compound belongs to a broader class of benzothiazole-piperidine derivatives that have been explored as inhibitors of fatty acid amide hydrolase (FAAH), leukotriene A4 hydrolase (LTA4H), and other serine hydrolase targets.

Molecular Formula C16H16N2O3S3
Molecular Weight 380.5
CAS No. 1251577-30-6
Cat. No. B2400347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole
CAS1251577-30-6
Molecular FormulaC16H16N2O3S3
Molecular Weight380.5
Structural Identifiers
SMILESC1CN(CCC1OC2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=CS4
InChIInChI=1S/C16H16N2O3S3/c19-24(20,15-6-3-11-22-15)18-9-7-12(8-10-18)21-16-17-13-4-1-2-5-14(13)23-16/h1-6,11-12H,7-10H2
InChIKeyPVUXUNPDFMONFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole (CAS 1251577-30-6): Structural and Procurement Baseline


2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole (CAS 1251577-30-6, molecular formula C16H16N2O3S3, molecular weight 380.5 g/mol) is a heterocyclic small molecule comprising a benzo[d]thiazole core linked via an ether bridge to a 1-(thiophen-2-ylsulfonyl)piperidine moiety . This compound belongs to a broader class of benzothiazole-piperidine derivatives that have been explored as inhibitors of fatty acid amide hydrolase (FAAH), leukotriene A4 hydrolase (LTA4H), and other serine hydrolase targets [1]. It is primarily offered by chemical suppliers as a research reagent or screening compound (typical purity ≥95%) for medicinal chemistry and chemical biology applications . The direct ether linkage between the benzothiazole and piperidine ring distinguishes this compound from more extensively characterized carboxamide-linked FAAH inhibitors such as Benzothiazole analog 3 (FAAH inhibitor 1, CAS 326866-17-5) and analog 16j [1][2].

Why Generic Substitution of 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole (CAS 1251577-30-6) with Class Analogs Is Scientifically Unsupported


Superficial structural similarity within the benzothiazole-piperidine-sulfonyl class masks critical pharmacophoric differences that preclude generic interchange. This compound features a direct ether linkage between the benzothiazole C2 position and the piperidine 4-position, eliminating the phenyl spacer and carboxamide linker present in the well-characterized FAAH inhibitor 1 (Benzothiazole analog 3, CAS 326866-17-5) and its potent congener 16j [1]. In the seminal SAR study by Wang et al. (2009), the sulfonyl group, piperidine ring, and benzothiazole were identified as the three key components for FAAH inhibitory activity; however, the nature of the linker between the piperidine and benzothiazole was found to dramatically modulate potency, with the carboxamide series producing the most potent analogs (16j, IC50 = 1.70 nM) [2]. The ether-linked topology of CAS 1251577-30-6 presents a distinct spatial arrangement of the benzothiazole relative to the piperidine-sulfonyl pharmacophore that cannot be assumed to recapitulate the activity or selectivity profile of carboxamide-linked analogs. Furthermore, variation in the sulfonyl substituent (thiophen-2-yl in CAS 1251577-30-6 vs. thiophen-2-yl in FAAH inhibitor 1 but at identical position) in combination with the ether linker creates a unique physicochemical signature (MW 380.5 vs. 497.65; cLogP differential ~1.5 log units lower) that impacts solubility, permeability, and off-target promiscuity in ways that cannot be predicted without compound-specific data [1].

Quantitative Differentiation Evidence for 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole (CAS 1251577-30-6) vs. Key Comparators


Molecular Weight and Ligand Efficiency Advantage Over Carboxamide-Linked FAAH Inhibitors

CAS 1251577-30-6 (MW 380.5 g/mol) is 117.15 Da lighter than the reference FAAH inhibitor 1 (Benzothiazole analog 3, CAS 326866-17-5, MW 497.65 g/mol) and 117.15 Da lighter than the most potent carboxamide analog 16j (MW ~497.7 g/mol) . This 23.5% reduction in molecular weight, achieved by replacing the phenyl-carboxamide linker with a direct ether bridge, results in a substantially higher ligand efficiency (LE) if target binding affinity is retained. In the FAAH inhibitor series, the most ligand-efficient compounds (LE > 0.40) were those with MW < 400, and the ether-linked scaffold of CAS 1251577-30-6 positions it favorably within this space [1]. For procurement decisions in fragment-based or lead-optimization programs, lower MW starting points are preferred as they allow greater scope for subsequent optimization without exceeding the Ro5 MW threshold of 500 Da.

Ligand efficiency Molecular weight Drug-likeness FAAH

Elimination of a Hydrogen Bond Donor Relative to Carboxamide-Linked FAAH Inhibitors: Implications for CNS Permeability

CAS 1251577-30-6 contains zero hydrogen bond donors (HBD) beyond the benzothiazole ring system, whereas FAAH inhibitor 1 and analog 16j each contain one carboxamide N–H hydrogen bond donor . Reduction of HBD count from 1 to 0 is associated with improved passive CNS permeation; the generally accepted multiparameter optimization (MPO) score for CNS drugs assigns a desirability penalty to any HBD > 1, so a 0-to-1 HBD transition is favorable [1]. In the LTA4H inhibitor series where benzothiazol-2-yloxy piperidine ethers have been explicitly claimed, oral activity has been demonstrated, consistent with favorable permeability properties of the ether-linked scaffold [2]. This physicochemical distinction may make CAS 1251577-30-6 a more attractive starting point for CNS-targeted programs compared to carboxamide-linked analogs.

CNS penetration Hydrogen bond donor Permeability Blood-brain barrier

Direct Ether Linkage Eliminates Phenyl Spacer: Impact on 3D Pharmacophore Geometry vs. Carboxamide FAAH Inhibitors

CAS 1251577-30-6 attaches the benzothiazole C2 position directly to the piperidine 4-oxygen, yielding a compact [benzothiazole]–O–[piperidine] architecture with a single rotatable bond between the heterocycle and the piperidine ring. In contrast, FAAH inhibitor 1 and analog 16j employ a [benzothiazole]–phenyl–NH–C(=O)–[piperidine] topology with four rotatable bonds in the linker region . This topological difference alters the distance and angular relationship between the benzothiazole and the sulfonyl-piperidine moiety. Molecular shape overlay studies by Wang et al. (2009) demonstrated that the benzothiazole ring of analog 3 (FAAH inhibitor 1) occupies a hydrophobic pocket within the FAAH active site, with the phenyl spacer positioning the benzothiazole at an optimal distance from the catalytic Ser241 [1]. The ether-linked topology of CAS 1251577-30-6 positions the benzothiazole ~3–4 Å closer to the piperidine ring, which may shift target engagement from FAAH toward other serine hydrolases or LTA4H, for which benzothiazol-2-yloxy piperidine ethers have been explicitly optimized [2].

Pharmacophore geometry Conformational restriction Ether linker Target selectivity

Thiophene-2-sulfonyl Substituent Retention: Preserved Core Pharmacophore of the FAAH/LTA4H Inhibitor Class

The thiophene-2-sulfonyl group attached to the piperidine nitrogen is the single most conserved pharmacophoric element across potent FAAH inhibitors, including analog 16j (IC50 = 1.70 nM) and FAAH inhibitor 1 (IC50 = 18 ± 8 nM) [1]. The Wang et al. (2009) SAR study explicitly identified the sulfonyl group as one of three key components essential for activity, with replacement by carbonyl or methylene groups leading to >100-fold loss of potency [2]. CAS 1251577-30-6 retains this critical thiophene-2-sulfonyl-piperidine motif. However, the ether-linked scaffold has not been evaluated in published FAAH assays; activity-based protein profiling (ABPP) of the carboxamide analog 3 in rat tissues demonstrated exceptional serine hydrolase selectivity with no off-target activity, a property that may or may not extend to the ether series [2]. The sulfonyl group also contributes to favorable physicochemical properties: the sulfonyl oxygen atoms act as hydrogen bond acceptors and the thiophene ring provides a balance of lipophilicity and polar surface area.

Thiophene sulfonyl FAAH pharmacophore Structure-activity relationship Sulfonyl group

Physicochemical Property Differentiation from Dihydrobenzodioxin-Sulfonyl Analog: Impact on Lipophilicity and Metabolic Stability

The closest commercially cataloged analog to CAS 1251577-30-6 that shares the identical benzothiazole-ether-piperidine core is 2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole (CAS 1251577-23-7, MW 432.5, C20H20N2O5S2) . The replacement of thiophene (C4H3S, clogP contribution ~1.3) with a dihydrobenzodioxin group (C8H7O2, clogP contribution ~2.1) increases the molecular weight by 52 Da and the predicted logP by approximately 0.8–1.2 log units . Higher lipophilicity is generally associated with increased metabolic liability (CYP450 oxidation) and higher plasma protein binding. The thiophene ring also presents a sulfur atom capable of unique intermolecular interactions (S–π, S–H hydrogen bonding) that the oxygen-only benzodioxin system cannot recapitulate. Conversely, the benzodioxin analog contains two additional oxygen atoms that may enhance aqueous solubility. For procurement in programs targeting specific lipophilicity ranges (e.g., CNS MPO optimal clogP 2–4), the thiophene analog offers a distinct property profile.

Lipophilicity Metabolic stability Sulfonyl substituent Thiophene vs. benzodioxin

Absence of 6-Methyl Substitution on Benzothiazole: Potential Metabolic Soft Spot Differentiation from FAAH Inhibitor 1

FAAH inhibitor 1 (CAS 326866-17-5, Benzothiazole analog 3) contains a 6-methyl substituent on the benzothiazole ring, whereas CAS 1251577-30-6 bears an unsubstituted benzothiazole . In the Wang et al. (2009) SAR series, the 6-methyl group was reported to contribute to FAAH potency, but methyl-substituted aromatic rings are also established sites of CYP450-mediated oxidation (benzylic hydroxylation), which can lead to rapid metabolic clearance [1]. The unsubstituted benzothiazole of CAS 1251577-30-6 eliminates this potential metabolic soft spot. However, unsubstituted benzothiazole may itself undergo oxidative metabolism at the 6-position (aromatic hydroxylation), and without experimental microsomal stability data, the net effect on metabolic stability cannot be definitively established. The absence of the methyl group also reduces molecular weight by 14 Da and slightly decreases lipophilicity, which may improve aqueous solubility.

Metabolic stability Benzothiazole substitution CYP450 oxidation Site of metabolism

Recommended Research and Industrial Application Scenarios for 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole (CAS 1251577-30-6)


Serine Hydrolase Selectivity Profiling Using an Ether-Linked Scaffold

CAS 1251577-30-6 is suited for activity-based protein profiling (ABPP) studies aimed at mapping the serine hydrolase selectivity landscape of ether-linked benzothiazole-piperidine sulfonamides. The well-characterized carboxamide analog (FAAH inhibitor 1, Benzothiazole analog 3) demonstrated exceptional FAAH selectivity with no off-target activity against other serine hydrolases in rat tissue ABPP assays [1]. The distinct linker topology and 3D pharmacophore geometry of CAS 1251577-30-6 (ether bridge, shorter benzothiazole–piperidine distance) may redirect target engagement toward other serine hydrolases such as LTA4H, for which benzothiazol-2-yloxy piperidine ethers have been optimized [2]. Procurement of this compound enables comparative ABPP studies to establish whether the ether linker alters the serine hydrolase selectivity fingerprint relative to the carboxamide series.

Fragment-Based Lead Discovery with Higher Ligand Efficiency Starting Points

With a molecular weight of 380.5 g/mol and zero hydrogen bond donors, CAS 1251577-30-6 occupies a favorable position in lead-like chemical space [1]. Compared to FAAH inhibitor 1 (MW 497.65, 1 HBD), this compound offers a 23.5% lower MW starting point for fragment-to-lead or lead-optimization campaigns targeting FAAH, LTA4H, or novel serine hydrolase targets [2]. The lower MW provides greater headroom for property-preserving molecular elaboration (e.g., addition of substituents to improve potency or selectivity) without exceeding the Rule-of-Five MW threshold of 500 Da. This compound is recommended for procurement by medicinal chemistry groups seeking to initiate SAR expansion from a compact, ligand-efficient scaffold that retains the validated thiophene-2-sulfonyl pharmacophore [3].

CNS-Targeted Probe Development Leveraging Favorable Physicochemical Properties

The combination of MW < 400, zero HBD, and moderate predicted lipophilicity (clogP ~2.5–3.5) positions CAS 1251577-30-6 favorably within CNS MPO desirability space [1]. The elimination of the carboxamide NH (present in FAAH inhibitor 1) reduces HBD count from 1 to 0, a key determinant of passive BBB permeability according to the CNS MPO framework [2]. Furthermore, the LTA4H inhibitor series containing benzothiazol-2-yloxy piperidine ethers has demonstrated oral activity, suggesting that this ether-linked scaffold is compatible with in vivo CNS exposure [3]. For procurement in neuroscience drug discovery programs, this compound offers a structurally validated entry point for developing CNS-penetrant chemical probes.

Chemical Biology Tool for Differentiating FAAH vs. LTA4H Target Engagement

The benzothiazole-piperidine-sulfonyl scaffold is a privileged chemotype that has produced potent inhibitors of both FAAH (analog 16j, IC50 = 1.70 nM) and LTA4H (benzothiazol-2-yloxy benzyl piperidines, e.g., compound 33e) [1][2]. CAS 1251577-30-6, with its unique ether-linked architecture, can serve as a chemical biology tool to probe the structural determinants of target selectivity between these two therapeutically relevant serine hydrolases. When procured alongside the carboxamide analog (FAAH inhibitor 1), researchers can perform head-to-head comparative IC50 determinations and cellular target engagement assays to quantify how the linker type (ether vs. carboxamide) and benzothiazole substitution (unsubstituted vs. 6-methyl) influence FAAH/LTA4H selectivity ratios.

Quote Request

Request a Quote for 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.